Dimidium bromide
Overview
Description
Dimidium bromide, chemically known as 2:7-diamino-10-methyl-9-phenyl-phenanthridinium bromide, is a trypanocidal phenanthridinium compound. It has been utilized in the treatment of Trypanosoma congolense infection in cattle, particularly in Africa. However, the narrow margin between its toxic and effective doses has been a concern for its use as a therapeutic agent .
Synthesis Analysis
The technical preparation of dimidium bromide has been explored through a novel phenanthridine synthesis. This process involves the Morgan-Walls phosphoryl chloride cyclization of 4:4'-dinitro-2-benzamidodiphenyl to the corresponding phenanthridine. The reaction proceeds through an intermediate iminochloride, which requires the presence of inorganic halide catalysts for successful cyclization. An alternative synthesis method directly interacts 4:4'-dinitro-2-aminodiphenyl with benzotrichloride, forming an amidine and then the iminochloride intermediate. This method also requires metal halide catalysis and has been developed to provide excellent overall yields .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of dimidium bromide, the synthesis process indicates that the compound contains a phenanthridine core, which is a tricyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of amino groups and a methyl group attached to this core is also noted in the synthesis description .
Chemical Reactions Analysis
Dimidium bromide has been shown to affect nucleic acid synthesis in various organisms, including protozoa, bacteria, yeasts, and tissue culture cells. Its trypanocidal activity is attributed to its interaction with the nucleic acids of the Trypanosoma species, which leads to the inhibition of their growth and eventual death .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimidium bromide are not explicitly detailed in the provided data. However, its biological effects suggest that it is biologically active at low concentrations, with growth inhibition of amoebae observed at concentrations below 1 µg/ml. The response of amoebae to dimidium bromide varies depending on the concentration, with different strains showing varying levels of sensitivity .
Case Studies and Toxicity
Several case studies have reported the effects of dimidium bromide on cattle. Its administration at dosages of 2 or 3 mg/kg to Zebu-type cattle resulted in liver dysfunction, indicated by biochemical markers and associated with periportal degeneration of the liver. The dysfunction was thought to be related to deficiencies of essential metabolites . Additionally, delayed reactions such as skin lesions typical of photosensitization were observed in some cattle treated with dimidium bromide . Despite its high trypanocidal effect, the use of dimidium bromide is associated with the risk of delayed photosensitization, which is believed to be due to the accumulation of photodynamic substances in the blood following liver dysfunction caused by the drug .
Scientific Research Applications
Trypanocidal Activity
- Effect on Trypanosoma congolense Infection: Dimidium bromide has been extensively used in Africa for treating Trypanosoma congolense infection in cattle. However, the narrow margin between toxic and effective doses makes its use less satisfactory (Watkins & Woolfe, 1952).
Effects on Amoebae
- Influence on Amoeba Growth: The growth of free-living amoebae like Amoeba proteus and Amoeba discoides is inhibited by Dimidium bromide, affecting their cell division and leading to death (Hawkins & Willis, 1969).
Chemical Synthesis
- Preparation Process: The technical preparation of Dimidium bromide involves a study of the Morgan-Walls phosphoryl chloride cyclization, forming a phenanthridine derivative useful in trypanocidal applications (Barber et al., 1950).
DNA Studies
- Base-Pair Specificities: Dimidium bromide shows base-pair specificities when bound to natural DNAs of differing G-C content, indicating a less strong G-C specificity compared to other phenanthridine drugs (Dougherty, 1982).
Supercritical Fluid Studies
- Solubilization in Microemulsions: Dimidium bromide, an organic dye, can be solubilized in AOT water-in-CO2 reverse microemulsions. This is significant for understanding the micro-polarity environment of such microemulsions (Liu, Ikushima, & Shervani, 2004).
Fluorescence Studies
- Fluorescence Enhancement Mechanism: The fluorescence enhancement mechanism of Dimidium on a clay surface has been investigated, suggesting that suppression of hydrogen bonding with water and the suppression of rotation of the phenyl ring are significant factors (Nakazato et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKYEROIFEEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20566-69-2 (Parent) | |
Record name | Dimidium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimidium bromide | |
CAS RN |
518-67-2 | |
Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimidium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimidium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMIDIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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